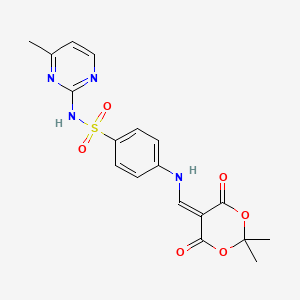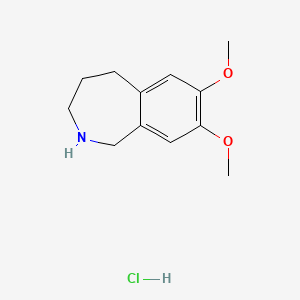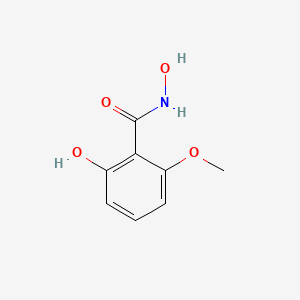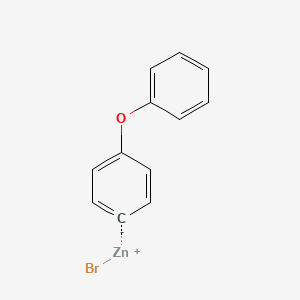
1-(Dichloromethyl)-3,5-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dichloromethyl)-3,5-difluorobenzene, also known as 1,3-dichloro-5-fluoromethyl-benzene, is an aromatic compound widely used in scientific research. This compound has many unique properties, such as its ability to act as a catalyst in certain reactions and its ability to act as a Lewis acid. Additionally, it can be used in a variety of laboratory experiments and has been found to have a number of biochemical and physiological effects.
Scientific Research Applications
1-(Dichloromethyl)-3,5-difluorobenzene has a number of scientific research applications. It has been used as a catalyst in a variety of reactions, including the Diels-Alder reaction and the Heck reaction. Additionally, it can be used as a Lewis acid in certain reactions. It has also been used in the synthesis of a number of compounds, including pharmaceuticals, pesticides, and other organic compounds. Furthermore, it has been used in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 1-(Dichloromethyl)-3,5-difluorobenzene is not well understood. However, it is believed that the compound acts as a Lewis acid, forming a complex with a nucleophile. This complex then undergoes a rearrangement, resulting in the formation of a new compound. Additionally, it is believed that the compound can act as a catalyst in certain reactions, accelerating the rate of the reaction.
Biochemical and Physiological Effects
1-(Dichloromethyl)-3,5-difluorobenzene has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. Additionally, it has been found to inhibit the activity of certain transporters, such as the serotonin transporter. Furthermore, it has been found to have an effect on the immune system, as well as the cardiovascular system.
Advantages and Limitations for Lab Experiments
1-(Dichloromethyl)-3,5-difluorobenzene has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its ability to act as a catalyst in certain reactions. Additionally, it can be used in a variety of laboratory experiments, including the synthesis of pharmaceuticals, pesticides, and other organic compounds. However, there are some limitations to its use in laboratory experiments. For example, it can be toxic if inhaled or ingested, and it can be corrosive if it comes into contact with certain materials.
Future Directions
1-(Dichloromethyl)-3,5-difluorobenzene has a number of potential future applications. One potential application is in the development of new pharmaceuticals and other organic compounds. Additionally, it could be used in the development of new catalysts and new materials. Furthermore, it could be used in the development of new methods for the synthesis of existing compounds. Finally, it could be used to develop new methods for the detection and quantification of certain compounds.
Synthesis Methods
1-(Dichloromethyl)-3,5-difluorobenzene can be synthesized by a number of methods. One of the most common methods involves the reaction of 1-(Dichloromethyl)-3,5-difluorobenzenebenzene with fluorine gas. This reaction results in the formation of 1-(Dichloromethyl)-3,5-difluorobenzene-5-fluoromethyl-benzene. Another method involves the reaction of 1-(Dichloromethyl)-3,5-difluorobenzenebenzene with sodium fluoride and sulfuric acid. This reaction results in the formation of 1-(Dichloromethyl)-3,5-difluorobenzene-5-fluoromethyl-benzene. Additionally, this compound can be synthesized via the reaction of 1-(Dichloromethyl)-3,5-difluorobenzenebenzene with hydrogen fluoride.
properties
IUPAC Name |
1-(dichloromethyl)-3,5-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2/c8-7(9)4-1-5(10)3-6(11)2-4/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRQOBBTGVIUQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dichloromethyl)-3,5-difluorobenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

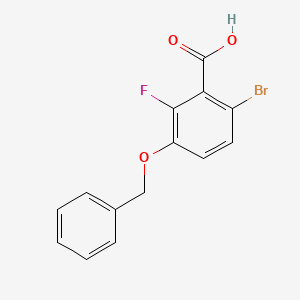


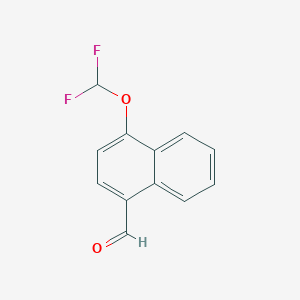


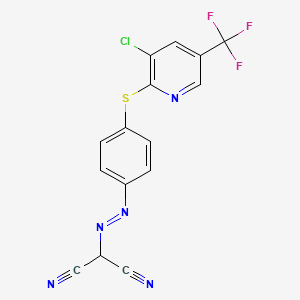
![Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I), 98%](/img/structure/B6360638.png)
